molecular formula C13H18ClNO2S B11943243 1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride CAS No. 36275-79-3

1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride

Cat. No.: B11943243
CAS No.: 36275-79-3
M. Wt: 287.81 g/mol
InChI Key: CTCQQXGFBCUMJI-WXIWBVQFSA-N
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Description

1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a phenylsulfonyl group and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with phenylsulfonyl chloride and an allyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The allyl group can be reduced to form saturated derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the allyl group can yield saturated pyrrolidine derivatives .

Scientific Research Applications

1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylsulfonyl)pyrrolidine: Lacks the allyl group, which may affect its reactivity and binding properties.

    1-(3-(Phenylsulfonyl)propyl)pyrrolidine: Has a propyl group instead of an allyl group, which may influence its chemical and biological properties.

Uniqueness

1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride is unique due to the presence of both the phenylsulfonyl and allyl groups, which can confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

CAS No.

36275-79-3

Molecular Formula

C13H18ClNO2S

Molecular Weight

287.81 g/mol

IUPAC Name

1-[(E)-3-(benzenesulfonyl)prop-2-enyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C13H17NO2S.ClH/c15-17(16,13-7-2-1-3-8-13)12-6-11-14-9-4-5-10-14;/h1-3,6-8,12H,4-5,9-11H2;1H/b12-6+;

InChI Key

CTCQQXGFBCUMJI-WXIWBVQFSA-N

Isomeric SMILES

C1CCN(C1)C/C=C/S(=O)(=O)C2=CC=CC=C2.Cl

Canonical SMILES

C1CCN(C1)CC=CS(=O)(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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